molecular formula C9H12N4O2 B14601121 1-methyl-9-propyl-3H-purine-2,6-dione CAS No. 61080-32-8

1-methyl-9-propyl-3H-purine-2,6-dione

Cat. No.: B14601121
CAS No.: 61080-32-8
M. Wt: 208.22 g/mol
InChI Key: JTHPVIYBIONWQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process often starts with xanthine as the precursor molecule, which undergoes regio-selective N-alkylation at different nitrogen sites . The reaction conditions usually involve the use of alkyl halides and a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-9-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated xanthine derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-9-propyl-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other methylxanthines. Its potential as a selective phosphodiesterase inhibitor makes it a valuable compound for further research and development .

Properties

CAS No.

61080-32-8

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-methyl-9-propyl-3H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-3-4-13-5-10-6-7(13)11-9(15)12(2)8(6)14/h5H,3-4H2,1-2H3,(H,11,15)

InChI Key

JTHPVIYBIONWQS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1NC(=O)N(C2=O)C

Origin of Product

United States

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